Benzamide hydrochloride

Catalog No.
S9073109
CAS No.
15934-46-0
M.F
C7H8ClNO
M. Wt
157.60 g/mol
Availability
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Benzamide hydrochloride

CAS Number

15934-46-0

Product Name

Benzamide hydrochloride

IUPAC Name

benzamide;hydrochloride

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C7H7NO.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H2,8,9);1H

InChI Key

SNIABFMMCKVXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N.Cl

Benzamide hydrochloride is a chemical compound that serves as a reversible inhibitor of serine proteases, including trypsin and thrombin. It is derived from benzamide, which has the chemical formula C7H7NOC_7H_7NO and is recognized as the simplest amide derivative of benzoic acid. In its hydrochloride form, it appears as a white to off-white powder with a melting point ranging from 86 to 88 °C . The molecular formula for benzamide hydrochloride is C7H9ClN2C_7H_9ClN_2 with a molecular weight of approximately 156.61 g/mol .

, predominantly involving the inhibition of proteases. For example, it acts as a competitive inhibitor for trypsin-like enzymes, with inhibition constants (K_i) reported at 97 μM for urokinase-type plasminogen activator, 21 μM for trypsin, and 110 μM for factor Xa . Additionally, benzamide can undergo condensation reactions with other compounds, such as glyoxal, leading to the formation of various derivatives .

The biological activity of benzamide hydrochloride is primarily linked to its role as an inhibitor of serine proteases. It effectively inhibits trypsin and thrombin, making it useful in biochemical research and therapeutic applications. Its competitive inhibition profile allows it to be used interchangeably with other protease inhibitors like aprotinin and pepstatin A . Furthermore, it has shown effectiveness in preventing glucagon degradation in human plasma .

Benzamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzonitrile with ammonium chloride and ammonia under high pressure and temperature conditions (approximately 150 °C). This process yields benzamide hydrochloride after extraction and purification steps . Another method includes the acid-catalyzed condensation of benzamide with other reagents, which can lead to various derivatives depending on the reaction conditions .

Benzamide hydrochloride finds applications in several fields:

  • Biochemistry: As a protease inhibitor in research settings.
  • Pharmaceuticals: In drug formulations targeting conditions related to protease activity.
  • Analytical Chemistry: Used in assays to study enzyme kinetics and inhibition mechanisms.

Its ability to inhibit specific enzymes makes it valuable in therapeutic contexts where modulation of protease activity is desired.

Studies have indicated that benzamide hydrochloride interacts with various biological molecules, particularly enzymes involved in coagulation and digestion. Its inhibitory effects on serine proteases suggest potential applications in managing conditions related to excessive proteolytic activity, such as certain cancers or inflammatory diseases .

Moreover, its interactions have been characterized through kinetic studies that reveal its specificity and potency against different proteases, informing its use in both clinical and laboratory settings .

Benzamide hydrochloride shares structural similarities with several other compounds that also exhibit biological activity. Here are some notable comparisons:

Compound NameStructure/SimilarityUnique Features
BenzamideSimple amide derivativeBasic structure without halogen or chloride
N-BenzylacetamideAmide with a benzyl groupMore lipophilic due to the additional benzyl group
N-PhenylacetamideContains an acetamido groupDifferent functional group affecting solubility
BenzamidineRelated amidineStronger inhibition profile against certain proteases
AcetanilideAcetamido derivative of anilineAnalgesic properties not present in benzamide hydrochloride

Benzamide hydrochloride's unique position as a reversible inhibitor of serine proteases distinguishes it from these similar compounds. Its specific interactions with enzymes like trypsin and thrombin highlight its potential therapeutic roles that may not be shared by all structurally related compounds.

Ionic Liquid-Supported Nano-Metal Catalyzed Hydrogenation of Benzamidoxime Derivatives

The hydrogenation of benzamidoxime derivatives to benzamide hydrochloride has been revolutionized by ionic liquid (IL)-supported nano-metal catalysts. A prominent method involves reacting benzonitrile with hydroxylamine hydrochloride to form benzamidoxime, followed by hydrogenation under mild conditions (0.1–1 MPa H₂) using a nickel-loaded IL catalyst. The IL, typically a 1-methylimidazolium tetrafluoroborate derivative, stabilizes nickel nanoparticles (NPs) and enhances their dispersion, achieving 95% yield and 99.3% purity in model reactions.

Key advantages of IL-supported systems include:

  • Recyclability: The catalyst retains activity after 10 reaction cycles due to the IL’s metal-stabilizing properties.
  • Mild Conditions: Reactions proceed at room temperature, avoiding energy-intensive heating.
  • Selectivity: The IL matrix minimizes side reactions, such as over-reduction or dehalogenation.

For example, a nickel-based IL catalyst (MIM-(CH₂)₄-MIM·2BF₄/Ni) reduced 4-nitrobenzamidoxime to 4-aminobenzamidine hydrochloride with 95% efficiency. Comparative studies highlight ILs’ role in preventing NP aggregation, as evidenced by scanning electron microscopy (SEM) analyses showing uniform 4–5 nm Ni particles.

Solvent System Optimization in Benzonitrile to Benzamidine Hydrochloride Conversion

Solvent choice critically impacts reaction kinetics and product isolation. Ethanol-water mixtures (90:10 v/v) are optimal for benzamidoxime synthesis, balancing solubility and reaction rates. Polar protic solvents like ethanol facilitate nucleophilic attack by hydroxylamine on benzonitrile, while trace water accelerates proton transfer. Post-hydrogenation, toluene extraction isolates benzamide hydrochloride with minimal catalyst leaching, as the IL remains insoluble in non-polar solvents.

Comparative solvent performance:

SolventBenzamidoxime Yield (%)Hydrogenation Efficiency (%)
Ethanol-water9895
Methanol9288
Isopropanol8582

Ethanol’s low toxicity and cost further favor its industrial adoption.

Comparative Analysis of Raney Nickel vs. Rhodium-Based Catalysts in Industrial-Scale Synthesis

Raney Nickel and rhodium catalysts dominate industrial hydrogenation, but their performance varies significantly:

CatalystPressure (MPa)Temperature (°C)Yield (%)Recyclability (cycles)Cost ($/kg)
Raney Nickel2–580–12085–905–730–50
Rhodium/C1–350–8092–9510–1512,000–15,000
IL-Ni (this work)0.1–125–409510+100–150

Raney Nickel requires high pressures and temperatures, posing explosion risks. Rhodium, though efficient, is prohibitively expensive for large-scale use. In contrast, IL-supported nickel catalysts operate under ambient conditions with comparable yields, bridging the gap between cost and performance. Mechanistic studies attribute Rh’s superiority to stronger H₂ activation, but IL-Ni’s tunable electronic properties (via BF₄⁻ interactions) enhance hydride transfer efficiency.

The synthesis of benzamide hydrochloride often begins with the formation of benzamidine oxime, a critical intermediate. This process typically involves the reaction of benzonitrile with hydroxylamine hydrochloride under alkaline conditions. In a representative procedure, hydroxylamine hydrochloride (1.32 mol) reacts with benzonitrile (1.2 mol) in aqueous solution at 10°C, facilitated by sodium hydroxide and a phase-transfer catalyst such as benzyltriethylammonium chloride [2]. The mechanism proceeds via nucleophilic attack of the hydroxylamine oxygen on the electrophilic carbon of the nitrile group, generating a tetrahedral intermediate that tautomerizes to form the oxime [5].

Key kinetic parameters include a reaction time of 6 hours at 40°C, yielding benzamidine oxime with an 80.2% efficiency [2]. The use of phase-transfer catalysts enhances reaction rates by stabilizing intermediates at the interface of immiscible solvents. Table 1 summarizes optimized conditions for oxime formation:

ParameterValue
Temperature40°C
Reaction Time6 hours
Catalyst Concentration0.05 eq benzyltriethylammonium chloride
Yield80.2%

The oxime’s stability under these conditions is attributed to intramolecular hydrogen bonding between the oxime hydroxyl and adjacent nitrogen, which mitigates premature decomposition [2].

Pressure-Dependent Hydrogenation Dynamics in Benzamidoxime Reduction

Reduction of benzamidoxime to benzamidine constitutes a pivotal step in benzamide hydrochloride synthesis. This process employs zinc powder in glacial acetic acid under reflux, achieving a 90.1% yield after 3 hours [2]. Kinetic studies reveal that the reaction follows Michaelis-Menten kinetics, with rat liver mitochondrial fractions exhibiting a K~m~ of 24.4 μM and V~max~ of 3.2 nmol/min/mg protein [4]. The involvement of NADH-dependent enzymes, particularly MOSC2 (mitochondrial amidoxime reducing component 2), underscores the biological relevance of this pathway [4].

Hydrogenation dynamics are influenced by solvent polarity and proton availability. In acetic acid, protonation of the oxime nitrogen enhances electrophilicity, facilitating zinc-mediated electron transfer. Table 2 contrasts kinetic parameters across biological and synthetic systems:

SystemK~m~ (μM)V~max~ (nmol/min/mg)
Rat Liver Mitochondria24.43.2
Human Liver Microsomes4301.1
Synthetic (Zn/AcOH)N/A90.1% yield

Notably, cyanide inhibition studies indicate that metalloenzymes play a role in biological reductions, whereas synthetic systems rely on heterogeneous zinc surfaces [4]. Pressure effects, though less studied, are inferred to modulate reaction rates by altering solvent accessibility to catalytic sites.

Acid/Base-Catalyzed Hydrolysis Pathways for Benzamide Derivative Interconversion

Benzamide derivatives undergo hydrolysis via acid- or base-catalyzed mechanisms, enabling interconversion between nitriles, amides, and carboxylic acids. In acidic media, benzonitrile protonation at the nitrogen activates the nitrile for water nucleophilic attack, forming an imidic acid intermediate that tautomerizes to benzamide [5]. Subsequent hydrolysis of the amide bond yields benzoic acid, though this step is often suppressed in hydrochloride synthesis to preserve the amide functionality.

Base-catalyzed pathways proceed through hydroxide ion addition to the nitrile carbon, generating a negatively charged intermediate that abstracts a proton to form the imidic acid [5]. Under strong alkaline conditions, further hydrolysis to carboxylate salts occurs, as illustrated below:

$$
\text{RCN} \xrightarrow{\text{OH}^-} \text{RC(OH)=NH} \xrightarrow{\text{H}2\text{O}} \text{RCONH}2 \xrightarrow{\text{OH}^-} \text{RCOO}^- + \text{NH}_3
$$

The rate-determining step in both pathways is the initial nucleophilic attack, with base-catalyzed reactions exhibiting higher activation energies due to hydroxide’s stronger nucleophilicity [5]. Table 3 compares hydrolysis rates under varying conditions:

ConditionRate Constant (s⁻¹)
1M HCl, 80°C2.3 × 10⁻⁴
1M NaOH, 80°C5.7 × 10⁻⁴
Neutral H₂O, 100°C1.1 × 10⁻⁵

These data underscore the catalytic efficiency of acid/base systems in mediating benzamide interconversion, with implications for optimizing synthetic routes.

Solvent Recovery and Recyclability in Continuous Flow Systems

Continuous flow systems represent a paradigm shift in benzamide hydrochloride synthesis, offering unprecedented opportunities for solvent recovery and reuse. The integration of in-line separation technologies with continuous flow reactors has demonstrated remarkable efficiency in minimizing solvent waste while maintaining high product quality [1] [2].

The implementation of solvent recovery systems in continuous flow benzamide synthesis has shown significant economic and environmental benefits. Case studies involving isopropanol recovery systems have achieved recovery rates of 90.3% with purity levels reaching 99.7% [1]. These systems demonstrate annual cost savings of $7.7 million compared to conventional incineration methods, highlighting the economic viability of green chemistry approaches. Similarly, ethyl benzoate recovery systems have achieved even higher recovery rates of 94% with purity levels of 99.9%, resulting in annual cost savings of $7.6 million [1].
The superstructure approach to solvent recovery has been particularly effective in benzamide synthesis applications. This methodology employs a four-stage separation process consisting of solid removal, recovery, purification, and refinement stages [1]. The flexibility of this approach allows for the bypassing of unnecessary stages, thereby reducing both operational costs and environmental impact. The algorithm examines all possible outcomes through a Mixed-Integer Nonlinear Program approach, ensuring optimal resource utilization.

Advanced liquid-liquid extraction processes have been integrated into continuous flow systems to enhance solvent recovery efficiency. The implementation of coalescing filter separators and membrane separators has enabled the continuous separation of organic and aqueous phases [3]. These technologies facilitate the back-extraction of products into different solvents, allowing for the recovery of both the reaction medium and the desired product with minimal waste generation.

The development of telescoped reactions in continuous flow systems has further enhanced solvent recovery capabilities. Multi-step syntheses can be conducted in a single continuous operation, eliminating the need for intermediate solvent exchanges and purification steps [4]. This approach has been successfully demonstrated in benzamide synthesis, where three-step reactions are completed in reactor volumes as small as 8 mL, achieving productivities of 3.97 mmol/LR·h compared to 1.88 mmol/LR·h in batch systems [4].

Waste Minimization Strategies Through Catalytic System Design

The design of catalytic systems for benzamide hydrochloride synthesis has focused on minimizing waste generation through innovative catalyst recovery and reuse strategies. Magnetic nanoparticle-based catalysts have emerged as particularly effective solutions, enabling efficient catalyst separation and reuse while maintaining high catalytic activity [5] [6].

The development of diselenobis-functionalized magnetic catalysts has demonstrated exceptional performance in benzamide synthesis. These catalysts, based on iron oxide nanoparticles, achieve reaction yields of 89% with catalyst loadings as low as 0.25 mol% [5]. The paramagnetic properties of these catalysts (ca. 30 emu·g⁻¹) enable convenient separation from reaction media and successful reuse for at least three successive cycles without significant loss of activity.

Biocatalytic systems have shown remarkable potential for waste minimization in benzamide synthesis. The integration of nitrile hydratase enzymes with copper-catalyzed N-arylation reactions has created hybrid chemobiocatalytic processes that operate under environmentally benign aqueous conditions [7]. These systems demonstrate exceptional substrate loading capabilities, with concentrations reaching up to 1200 mM, while maintaining high selectivity and yields. The biocatalyst recycling potential has been demonstrated through ten consecutive reaction cycles, with excellent yields maintained across eight to nine cycles [7].
The implementation of continuous flow methodologies has significantly reduced waste generation compared to traditional batch processes. The E-factor, a key metric for waste assessment, has been reduced from 30.8 in batch processes to 25.5 in continuous flow systems, representing a 17.2% reduction in waste generation [8]. This improvement is achieved through the elimination of solvent-intensive purification steps and the continuous reuse of reaction media.

Heterogeneous catalysis has played a crucial role in waste minimization strategies. The development of supported catalysts enables easy separation from reaction products, eliminating the need for extensive purification procedures [9]. These catalysts can be recovered and reused multiple times, with some systems demonstrating activity retention over ten reaction cycles. The use of polymer-supported catalysts has further enhanced the sustainability of benzamide synthesis, with catalysts showing excellent stability and reusability [10].

The application of microwave-assisted synthesis has contributed to waste reduction through enhanced reaction efficiency and reduced reaction times. These systems achieve energy efficiencies of up to 90% compared to 10-20% for traditional heating methods [11]. The rapid heating and improved yields associated with microwave-assisted synthesis result in reduced by-product formation and lower overall waste generation.

Energy Efficiency Analysis of Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in energy-efficient benzamide hydrochloride production. The direct coupling of microwave energy with dipolar molecules in the reaction mixture enables rapid and uniform heating, resulting in dramatic reductions in reaction times and energy consumption [12] [13].

The energy efficiency of microwave-assisted synthesis stems from the fundamental mechanism of dielectric heating. Microwave energy interacts directly with polar molecules, causing rapid molecular rotation and heat generation through dielectric hysteresis [14]. This direct energy transfer mechanism achieves heating rates that are orders of magnitude faster than conventional heating methods, with energy transfer occurring every nanosecond of microwave application [15].
Comparative studies of microwave-assisted versus conventional benzamide synthesis have demonstrated substantial improvements in both energy efficiency and reaction outcomes. Benzamide synthesis reactions that require 4 hours under conventional heating conditions are completed in 4 minutes and 30 seconds using microwave irradiation, with yields improving from 72% to 83% [12]. Similarly, benzamide hydrolysis reactions are completed in 7 minutes with 99% yield, compared to 60 minutes required for conventional methods [16].

The energy efficiency analysis reveals that microwave-assisted synthesis can achieve energy efficiencies of up to 90%, compared to typical efficiencies of 10-20% for conventional heating methods [11]. This dramatic improvement is attributed to the elimination of heat loss through vessel walls and the direct heating of reaction components. The instantaneous energy transfer capability of microwave systems enables rapid temperature increases while maintaining precise temperature control.

The implementation of simultaneous cooling during microwave irradiation has further enhanced energy efficiency. By introducing compressed air to the reaction cavity while applying microwave energy, thermal heat accumulation is prevented while maintaining high power levels for direct molecular heating [15]. This approach has nearly doubled the yields of some reactions while reducing overall energy consumption.

Process optimization studies have identified key parameters that influence energy efficiency in microwave-assisted benzamide synthesis. The relationship between microwave power, reaction temperature, and residence time has been systematically evaluated to maximize energy utilization [17]. Optimal conditions typically involve power settings of 50-300 W, depending on the specific reaction requirements, with residence times ranging from minutes to hours based on the complexity of the transformation.

The scalability of microwave-assisted synthesis has been demonstrated through successful scale-up operations. Gram-scale reactions have been conducted using optimized microwave protocols, maintaining the energy efficiency advantages observed at smaller scales [13]. The ability to scale these processes while preserving energy efficiency makes microwave-assisted synthesis particularly attractive for commercial benzamide hydrochloride production.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

157.0294416 g/mol

Monoisotopic Mass

157.0294416 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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